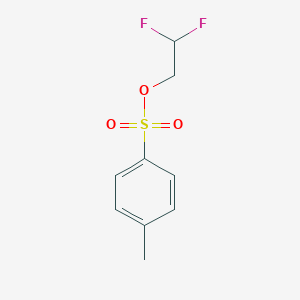

2,2-Difluoroethyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBSOOAAXYCXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382030 | |

| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-84-7 | |

| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethyl (4-methylphenyl)sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoroethyl p-toluenesulfonate chemical properties

An In-depth Technical Guide to 2,2-Difluoroethyl p-toluenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2,2-difluoroethyl tosylate, is a crucial reagent in modern organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its ability to act as an efficient electrophilic source for the 2,2-difluoroethyl group. The introduction of this moiety into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, supported by detailed experimental protocols and safety information.

Core Chemical and Physical Properties

This compound is a tosylate ester characterized by the presence of a geminal difluoro group on the ethyl chain. Its properties are well-documented, making it a reliable laboratory chemical.[1]

| Property | Value | References |

| CAS Number | 135206-84-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀F₂O₃S | [1][3][5] |

| Molecular Weight | 236.24 g/mol | [3][4][5] |

| Appearance | Clear liquid or low-melting solid | [4][6] |

| Melting Point | 30-31°C | [4] |

| Boiling Point | 210.6°C | [5] |

| Density | 1.166 - 1.300 g/cm³ | [5][6] |

| Flash Point | 78.8°C | [5] |

Reactivity, Stability, and Handling

Chemical Stability and Reactivity

The compound is stable under standard laboratory storage and handling conditions.[1] Its primary reactivity stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity is the basis for its utility as a 2,2-difluoroethylating agent.

The product is incompatible with strong oxidizing agents.[1] Thermal decomposition, particularly during a fire, can generate hazardous products including carbon oxides, hydrogen fluoride, and sulfur oxides.[1]

Caption: General Sₙ2 reactivity pathway for this compound.

Safe Handling and Storage

Proper handling and storage are essential due to the irritant nature of the compound.

| Condition | Recommendation | References |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. | [1] |

| Storage | Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. | [1] |

| Incompatibilities | Keep away from strong oxidizing agents, heat, sparks, and open flames. | [1][7] |

Applications in Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. This compound serves as a key building block for incorporating the -CH₂CHF₂ moiety. This group can act as a bioisostere for hydroxyl or thiol groups, or it can be used to block sites of metabolic oxidation.

A notable application is in the synthesis of novel fungicides, where it is used as a reagent to prepare (difluorophenyl)--INVALID-LINK--butanol derivatives.[2] Its utility extends to the synthesis of various pharmaceutical intermediates where the difluoroethyl group is desired.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative application in C-C bond formation.

Synthesis of this compound

This procedure is based on the general method of converting an alcohol to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Methodology:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2-difluoroethanol (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Base Addition: Pyridine (1.2 eq) is added slowly to the stirred solution.

-

TsCl Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring overnight.

-

Workup: The reaction is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Representative Reaction: Difluoroethylation of a Nucleophile

This protocol illustrates the use of the title compound to introduce the 2,2-difluoroethyl group onto a carbon nucleophile, based on analogous reactions.[8]

Methodology:

-

Setup: A dry round-bottom flask is charged with a suitable base such as sodium hydride (1.1 eq) and an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Nucleophile Formation: Diethyl malonate (1.0 eq) is added dropwise to the stirred suspension at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Electrophile Addition: A solution of this compound (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0°C.

-

Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC or GC-MS.

-

Workup: After cooling, the reaction is carefully quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by distillation or column chromatography to yield the difluoroethylated malonic ester.

Spectroscopic and Analytical Data

While a dedicated public database entry for all spectra was not found, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[9][10][11][12]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~6.1 ppm (tt, 1H): Methine proton (-CHF₂), split by two fluorine atoms and two methylene protons. ~4.4 ppm (td, 2H): Methylene protons adjacent to the oxygen (-OCH₂-), split by the adjacent methine proton and two fluorine atoms. ~2.5 ppm (s, 3H): Methyl protons on the toluene ring. |

| ¹³C NMR | Signals for 4 distinct aromatic carbons, one methyl carbon (~21 ppm), and two aliphatic carbons. The -CHF₂ carbon will appear as a triplet due to one-bond C-F coupling. The -OCH₂- carbon will appear as a triplet due to two-bond C-F coupling. |

| ¹⁹F NMR | A single signal, appearing as a triplet due to coupling with the adjacent methylene (-OCH₂-) protons. |

| IR (Infrared) | ~1360 & 1175 cm⁻¹: Strong asymmetric and symmetric S=O stretching vibrations. ~1100-1000 cm⁻¹: Strong C-F stretching vibrations. ~1600 & 1495 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~950 cm⁻¹: S-O-C stretching vibration. |

| MS (Mass Spec) | M⁺: 236.03. Key Fragments: m/z 171 ([M-CHF₂CH₂]⁺), 155 ([M-OCH₂CHF₂]⁺, tosyl group), 91 (tropylium ion). |

Safety Profile

The compound is classified as an irritant. Adherence to safety protocols is mandatory.

Hazard Classification

| Hazard Statement | Classification | Code |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Irritation | Category 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335 |

Reference for all hazard data:[1]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |

Reference for all first-aid measures:[1]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. Its well-defined chemical properties, predictable reactivity, and established synthetic utility make it an important tool for researchers in drug discovery and materials science. Proper handling and adherence to safety guidelines are paramount when working with this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | 135206-84-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 135206-84-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 错误页 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]

- 12. Ethyl p-toluenesulfonate(80-40-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,2-Difluoroethyl p-toluenesulfonate (CAS 135206-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a valuable fluorinated building block in organic synthesis. Its utility lies in its ability to introduce the 2,2-difluoroethyl moiety into a variety of molecules through nucleophilic substitution reactions. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic compounds, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make this compound a reagent of interest in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is typically a colorless to yellow liquid or a low-melting solid at room temperature.[1] It is soluble in a range of organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 135206-84-7 | [1][2] |

| Molecular Formula | C₉H₁₀F₂O₃S | [1][2] |

| Molecular Weight | 236.24 g/mol | [2] |

| Appearance | Colorless or white to yellow liquid or solid | [1] |

| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | 30-31 °C | [1] |

| InChI Key | ZUBSOOAAXYCXMN-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | [1] |

Synthesis

General Synthesis Workflow

The synthesis can be visualized as a two-step process: the preparation of the alcohol precursor and its subsequent tosylation.

References

Unraveling the Synthetic Utility of 2,2-Difluoroethyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoroethyl p-toluenesulfonate is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the 2,2-difluoroethyl moiety into a wide range of molecules. Extensive research into its biological mechanism of action is not publicly available; instead, its utility is well-documented in the realm of chemical synthesis. This guide provides an in-depth overview of its chemical mechanism of action, its applications in the synthesis of potentially bioactive compounds, and detailed experimental considerations.

Introduction: The Role of Fluorine in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for a carbonyl group, mitigating reduction by metabolic enzymes.[1] this compound serves as a key building block for introducing this important structural motif.

Chemical Mechanism of Action: A Nucleophilic Substitution Approach

The primary mechanism of action for this compound in chemical synthesis is through nucleophilic substitution reactions.[2][3] The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating the displacement by a wide variety of nucleophiles.

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where a nucleophile attacks the carbon atom bearing the tosylate group, leading to the inversion of stereochemistry if the carbon is chiral.[2] The general transformation is depicted below:

Figure 1: Generalized SN2 reaction of a tosylate.

Applications in Synthesis

This compound is a versatile reagent used in the preparation of various compounds, including fungicides and other potentially biologically active molecules.[4] Its application lies in the covalent attachment of the 2,2-difluoroethyl group to a parent molecule.

Synthesis of Fungicides

One notable application is in the preparation of (difluorophenyl)--INVALID-LINK--butanol fungicides.[4] In this context, the tosylate likely reacts with a sulfur-based nucleophile to form a key intermediate.

Experimental Protocols and Considerations

While specific, detailed protocols for the biological evaluation of this compound are not available, protocols for its use in chemical synthesis can be extrapolated from general procedures involving tosylates.

General Procedure for Nucleophilic Substitution

The following is a generalized protocol for the reaction of this compound with a nucleophile.

Figure 2: General workflow for a reaction involving this compound.

Materials:

-

This compound

-

Nucleophile of choice

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

-

If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., sodium hydride, triethylamine) may be required to generate the corresponding alkoxide or amide.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the biological activity of this compound itself. Data for this compound is primarily related to its chemical properties.

| Property | Value | Reference |

| Molecular Formula | C9H10F2O3S | [5][6] |

| Molecular Weight | 236.24 g/mol | [5][6] |

| CAS Number | 135206-84-7 | [4][5][6] |

| Melting Point | 30-31°C | [6] |

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Conclusion

While the direct biological mechanism of action of this compound is not a current topic of published research, its role as a key synthetic tool is well-established. Its ability to efficiently introduce the 2,2-difluoroethyl group into molecules makes it a valuable reagent for medicinal chemists and drug development professionals. Understanding its chemical reactivity and handling requirements is crucial for its effective and safe utilization in the synthesis of novel chemical entities with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives could be a future area of investigation.

References

- 1. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Item - An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory - American Chemical Society - Figshare [acs.figshare.com]

- 4. This compound | 135206-84-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 135206-84-7 | INDOFINE Chemical Company [indofinechemical.com]

- 7. synquestlabs.com [synquestlabs.com]

2,2-Difluoroethyl p-Toluenesulfonate: A Comprehensive Technical Guide for its Application as a Difluoroethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoroethyl moiety (-CH₂CF₂H) into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. This functional group can significantly modulate the physicochemical and biological properties of a parent compound, including its metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, has emerged as a versatile and effective reagent for the introduction of this valuable motif. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound as a difluoroethylating agent. It includes detailed experimental protocols, a comprehensive summary of its reactivity with various nucleophiles, and an exploration of its role in the synthesis of pharmaceutically relevant compounds.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance their pharmacological profiles. The difluoroethyl group, in particular, offers a unique combination of properties. The geminal difluoro group acts as a bioisostere for various functional groups and can participate in hydrogen bonding interactions, while the ethyl backbone provides a stable, lipophilic spacer. This compound serves as an efficient electrophilic source of the 2,2-difluoroethyl group, reacting with a wide range of nucleophiles via a nucleophilic substitution mechanism.

Synthesis of this compound

The most common and practical synthesis of this compound involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2-Difluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Reactivity as a Difluoroethylating Agent

This compound is an effective electrophile for the difluoroethylation of a variety of nucleophiles, including heteroatomic (N, O, S) and carbon-based nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the tosylate leaving group. This concerted mechanism results in the inversion of stereochemistry if the carbon is a stereocenter. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.

Scope of Nucleophiles

The following tables summarize the reactivity of this compound with various classes of nucleophiles. Yields are generally good to excellent, demonstrating the broad applicability of this reagent.

Table 1: Difluoroethylation of N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 75-85 |

| Indole | NaH | DMF | 25-60 | 80-95 |

| Benzimidazole | Cs₂CO₃ | CH₃CN | 80 | 70-90 |

| Pyrrolidine | K₂CO₃ | CH₃CN | 60 | 85-95 |

Table 2: Difluoroethylation of O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 100 | 80-95 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetone | 60 | 85-98 |

| Benzoic Acid | K₂CO₃ | DMF | 60 | 70-85 |

| 1-Naphthol | NaH | THF | 25 | 90-98 |

Table 3: Difluoroethylation of S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 90-99 |

| 4-Methylthiophenol | Et₃N | CH₂Cl₂ | 25 | 92-98 |

| 2-Mercaptobenzothiazole | NaH | THF | 0-25 | 85-95 |

Table 4: Difluoroethylation of C-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Diethyl malonate | NaH | THF | 60 | 80-90 |

| Ethyl acetoacetate | K₂CO₃ | DMF | 80 | 75-85 |

| 1,3-Cyclohexanedione | NaOEt | EtOH | 50 | 70-80 |

Experimental Protocol: General Procedure for N-Difluoroethylation of Indole

Materials:

-

Indole

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq.) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)indole.

Applications in Drug Discovery and Development

The introduction of the 2,2-difluoroethyl group can significantly enhance the drug-like properties of a molecule. While direct examples of marketed drugs synthesized using this compound are not extensively documented in publicly available literature, the utility of this moiety is evident in numerous drug discovery programs. The difluoroethyl group can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity to optimize pharmacokinetic profiles. The straightforward and efficient difluoroethylation reactions enabled by this compound make it a valuable tool for lead optimization in drug discovery.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 2,2-difluoroethyl group into a wide range of organic molecules. Its synthesis is straightforward, and its reactivity with various nucleophiles is generally high, proceeding under mild conditions with good to excellent yields. The SN2-type mechanism provides a predictable outcome for these transformations. The importance of the difluoroethyl moiety in medicinal chemistry underscores the value of this compound as a key building block for the synthesis of novel drug candidates and other functional materials. This guide provides researchers and scientists with the essential technical information to effectively utilize this powerful reagent in their synthetic endeavors.

Spectroscopic Profile of 2,2-Difluoroethyl p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoroethyl p-toluenesulfonate (CAS Number: 135206-84-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which has a molecular formula of C₉H₁₀F₂O₃S and a molecular weight of 236.24 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | d | 8.3 | 2H, Ar-H (ortho to SO₂) |

| 7.38 | d | 8.0 | 2H, Ar-H (ortho to CH₃) |

| 5.95 | tt | 54.5, 3.5 | 1H, -CHF₂ |

| 4.35 | td | 13.5, 3.5 | 2H, -O-CH₂ - |

| 2.45 | s | - | 3H, -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | Ar-C -CH₃ |

| 132.3 | Ar-C -SO₂ |

| 130.0 | Ar-C H (ortho to CH₃) |

| 128.0 | Ar-C H (ortho to SO₂) |

| 113.4 (t, J = 242 Hz) | -C HF₂ |

| 66.2 (t, J = 28 Hz) | -O-C H₂- |

| 21.6 | -C H₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -124.5 | dt | 54.5, 13.5 | -CHF₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2980 | Weak | Aliphatic C-H Stretch |

| 1595 | Medium | Aromatic C=C Stretch |

| 1360 | Strong | S=O Asymmetric Stretch |

| 1175 | Strong | S=O Symmetric Stretch |

| 1095 | Strong | C-O Stretch |

| 1050-1250 | Strong | C-F Stretch |

| 815 | Strong | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 236 | 15 | [M]⁺ |

| 173 | 20 | [M - CHF₂CH₂O]⁺ |

| 155 | 100 | [CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation) |

| 91 | 80 | [C₇H₇]⁺ (tropylium cation) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a fluorine-observe pulse sequence.

-

Set the spectral width to an appropriate range for fluorinated organic compounds.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI, direct infusion or injection via Gas Chromatography (GC) can be used.

-

Instrumentation: Employ a mass spectrometer capable of providing the desired mass resolution and fragmentation information (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition (EI mode):

-

Set the ionization energy, typically to 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

This comprehensive dataset and the accompanying protocols provide a valuable resource for researchers working with this compound, facilitating its accurate identification and use in synthetic applications.

References

stability and storage of 2,2-Difluoroethyl p-toluenesulfonate

An In-depth Technical Guide to the Stability and Storage of 2,2-Difluoroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,2-Difluoroethyl tosylate, is a key organic compound utilized in the synthesis of various fluorinated molecules.[1] Its ability to introduce the 2,2-difluoroethyl group makes it a valuable reagent, particularly in medicinal chemistry and the development of novel pharmaceuticals and agrochemicals.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[2][3] Understanding the stability and proper storage of this compound is critical to ensure its integrity, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of its stability profile, recommended storage and handling procedures, and relevant technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 135206-84-7 | [4] |

| Molecular Formula | C₉H₁₀F₂O₃S | [4][5] |

| Molecular Weight | 236.24 g/mol | [5][6] |

| Synonyms | 2,2-Difluoroethyl tosylate | [4] |

| Boiling Point | 210.6ºC | [7] |

| Appearance | White Powder/Solid | [8][9] |

Chemical Stability and Degradation

General Stability

This compound is stable under normal and recommended storage conditions.[4][8] The tosylate group itself is a robust functional group, designed to be a good leaving group in reactions rather than being inherently unstable.[2][10] However, its reactivity means that its stability is contingent on avoiding certain conditions and incompatible materials.

Factors Affecting Stability

-

Moisture: As with many sulfonate esters, prolonged exposure to moisture can lead to hydrolysis, yielding p-toluenesulfonic acid and 2,2-difluoroethanol. It is crucial to store the compound in a dry environment.

-

Heat: Avoid exposure to high temperatures, sparks, and flames.[4] While the flash point is high (>110 °C for a similar compound), excessive heat can promote decomposition.[9]

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[4] Contact with strong bases can also initiate unwanted nucleophilic substitution or elimination reactions.

Hazardous Decomposition

Under normal storage and use, hazardous decomposition products are not expected to be produced.[4] In the event of a fire, thermal decomposition may produce hazardous substances such as carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride.[4]

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is essential for maintaining the chemical's quality and ensuring laboratory safety.

Storage Conditions

Proper storage is critical for preserving the integrity of this compound. The following conditions are recommended based on safety data sheets:

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [4][8][11] |

| Container | Keep in the original, tightly closed container. | [4][6][8] |

| Atmosphere | Store in a well-ventilated area. | [4][6][11] |

| Incompatibilities | Store away from strong oxidizing agents and moisture. | [4][8] |

Safe Handling Procedures

Users should handle this compound in accordance with good industrial hygiene and safety practices.[4][8]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11] Eyewash stations and safety showers must be readily available.[4][11]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[6][8]

Caption: Logical workflow for the safe handling and storage of chemical reagents.

Experimental Protocols: Synthesis of Tosylates

While specific stability-indicating assays for this compound are not detailed in the literature reviewed, a general protocol for its synthesis is relevant. Tosylates are typically prepared from the corresponding alcohol.[12] This procedure illustrates the formation of the tosylate ester linkage.

Objective: To synthesize an alkyl tosylate from an alcohol using p-toluenesulfonyl chloride (TsCl).

Materials:

-

Alcohol (e.g., 2,2-difluoroethanol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (serves as solvent and base)[12]

-

6M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

The alcohol (1 equivalent) and pyridine are added to a round-bottom flask and cooled to 0 °C in an ice bath.[12]

-

Solid p-toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.[12] The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the tosyl chloride.

-

The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.[12] Pyridine neutralizes the HCl byproduct that is formed.

-

The resulting mixture is poured into a cold solution of 6M HCl. This protonates the pyridine, making it water-soluble, and causes the tosylate product to precipitate.[12]

-

The solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold water to remove any remaining impurities.

-

The final product can be further purified by recrystallization, for example, from ethanol.[12]

Caption: Experimental workflow for the synthesis of tosylates from alcohols.

Conclusion

This compound is a stable compound when stored and handled correctly. Its stability is primarily compromised by moisture, high temperatures, and incompatible substances like strong oxidizing agents. By adhering to the guidelines outlined in this document—storing the compound in a cool, dry, well-ventilated area in a tightly sealed container and utilizing appropriate personal protective equipment—researchers can ensure its chemical integrity for synthetic applications and maintain a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,2-Difluoroethyl p-toluenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2,2-Difluoroethyl p-toluenesulfonate. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing a framework for its solubility determination, including general experimental protocols and a summary of its physicochemical properties. Additionally, a representative synthesis pathway is illustrated to provide further context for researchers working with this compound.

Physicochemical Properties and Qualitative Solubility

This compound is a solid at room temperature.[1] For a closely related compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, it is reported to be sparingly soluble in chloroform and methanol.[2] This suggests that this compound may also exhibit limited solubility in polar protic and chlorinated solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Qualitative Solubility |

| This compound | 135206-84-7 | C₉H₁₀F₂O₃S | 236.24 | 30-31 | 210.6 at 760 mmHg[3] | Not reported |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 433-06-7 | C₉H₉F₃O₃S | 254.23 | 36-38 | 87-92 at 0.1 mmHg | Chloroform (Sparingly), Methanol (Sparingly)[2] |

| 2-Fluoroethyl p-toluenesulfonate | 383-50-6 | C₉H₁₁FO₃S | 218.24 | N/A | 140 at 1 mmHg | Not reported |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Securely cap the vial and place it in a constant temperature bath. Agitate the mixture using a shaker or vortex mixer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the compound.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

References

An In-Depth Technical Guide to the Electrophilicity of 2,2-Difluoroethyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a key organic reagent utilized in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its significance lies in its ability to introduce the 2,2-difluoroethyl moiety, a group that can profoundly alter the biological and physicochemical properties of a molecule. This guide provides a comprehensive overview of the electrophilicity of this compound, its synthesis, reactivity, and applications, with a focus on its role in drug development.

The introduction of fluorine atoms into organic molecules can enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluoroethyl group, in particular, is a valuable pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. This compound serves as a primary electrophilic source of this important structural motif.

Chemical and Physical Properties

This compound is a stable compound under standard laboratory conditions. The table below summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 135206-84-7 | [1][2] |

| Molecular Formula | C₉H₁₀F₂O₃S | [1][2] |

| Molecular Weight | 236.24 g/mol | [1][2] |

| Appearance | Clear liquid or low melting solid | [1] |

| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [1] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The standard method for the synthesis of this compound involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the tosyl chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the tosylation of alcohols.

Materials:

-

2,2-Difluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Electrophilicity and Reactivity

The electrophilicity of this compound is central to its utility in organic synthesis. The molecule serves as an excellent electrophile in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

The Sₙ2 Reaction Mechanism

The reaction involves a backside attack by a nucleophile on the carbon atom bearing the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon atom enhances the electrophilicity of the reaction center, although it may slightly decrease the reaction rate compared to its non-fluorinated analog due to inductive effects.

Caption: The Sₙ2 reaction mechanism of this compound.

Factors Influencing Reactivity

-

Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the substitution reaction favorable.

-

Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles include amines, azides, thiolates, and phenoxides.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion, thus accelerating the Sₙ2 reaction.

-

Steric Hindrance: As a primary tosylate, this compound has minimal steric hindrance at the reaction center, favoring the Sₙ2 pathway.

Applications in Drug Development

The primary application of this compound in drug development is as a reagent for introducing the 2,2-difluoroethyl group into potential drug candidates. This is particularly relevant in the field of positron emission tomography (PET) imaging.

Synthesis of PET Radiotracers

PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The 2,2-difluoroethyl group can be labeled with ¹⁸F to create PET tracers. The synthesis often involves the reaction of a precursor molecule (e.g., an amine or phenol) with [¹⁸F]this compound.

Caption: Workflow for the synthesis of ¹⁸F-labeled PET tracers.

The high reactivity of this compound allows for rapid and efficient radiolabeling, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes).

Experimental Protocol: Nucleophilic Substitution with a Phenol

This protocol provides a general procedure for the 2,2-difluoroethylation of a phenolic compound.

Materials:

-

Phenolic substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the phenolic substrate (1.0 eq.) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,2-difluoroethyl ether.

Conclusion

This compound is a highly valuable reagent in modern organic synthesis, particularly for the introduction of the 2,2-difluoroethyl moiety. Its high electrophilicity, driven by the excellent leaving group ability of the tosylate and the electronic effects of the fluorine atoms, makes it a potent alkylating agent in Sₙ2 reactions. While specific quantitative kinetic and computational data for this particular molecule are sparse in the public domain, its reactivity can be reliably predicted based on the well-established principles of nucleophilic substitution and the behavior of analogous fluorinated compounds. Its application in the synthesis of PET radiotracers highlights its importance in the development of advanced diagnostic tools in medicine. Further research into the quantitative aspects of its reactivity would undoubtedly be a valuable contribution to the field of physical organic chemistry and drug discovery.

References

2,2-Difluoroethyl p-Toluenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2-Difluoroethyl p-toluenesulfonate, a key reagent in organic synthesis, particularly in the development of agrochemicals and radiolabeled compounds. This document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental methodologies and structured data presentation to aid researchers in their practical applications of this versatile compound.

Introduction

This compound, also known as 2,2-difluoroethyl tosylate, is an organic compound that has found significant utility as a difluoroethylating agent. Its primary application lies in the introduction of the 2,2-difluoroethyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The compound is notably used as a reagent in the preparation of certain fungicides.[1][2]

While a singular seminal publication detailing its initial discovery is not readily apparent in the public domain, its synthesis follows a well-established chemical transformation: the esterification of an alcohol with a sulfonyl chloride. The history of this compound is therefore intrinsically linked to the broader development of fluorinated organic compounds and their application in specialized chemical synthesis.

Physicochemical Properties

This compound is typically a clear liquid at room temperature.[1] Its key physical and chemical properties, compiled from various sources, are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 135206-84-7 | [3] |

| Molecular Formula | C₉H₁₀F₂O₃S | [3] |

| Molecular Weight | 236.24 g/mol | [3] |

| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [1] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Form | Liquid | [1] |

| Color | Clear | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

Synthesis of this compound

The most probable and widely accepted method for the synthesis of this compound is the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. This reaction is a standard procedure for the formation of tosylate esters from alcohols.

Synthesis of the Precursor: 2,2-Difluoroethanol

A key precursor for the synthesis of this compound is 2,2-difluoroethanol. A patented method for its preparation involves a two-step process starting from 1-chloro-2,2-difluoroethane.[4]

Experimental Protocol: Synthesis of 2,2-Difluoroethanol[4]

-

Step 1: Synthesis of 2,2-Difluoroethyl Acetate

-

In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a dry ice condenser, charge 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide.

-

Heat the mixture to 120°C.

-

Slowly add a mixture of 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane in 100 ml of dimethyl sulfoxide dropwise over one hour.

-

Stir the reaction mixture at 120°C for an additional 1.5 hours.

-

Cool the mixture to room temperature. The reaction progress can be monitored by gas chromatography to confirm the complete conversion of 1-chloro-2,2-difluoroethane.

-

-

Step 2: Transesterification to 2,2-Difluoroethanol

-

To the reaction mixture from Step 1, add 221 g (6.88 mol) of methanol dropwise over 20 minutes.

-

Heat the mixture to 90°C for 2 hours. The conversion of 2,2-difluoroethyl acetate can be monitored by gas chromatography.

-

Isolate the 2,2-difluoroethanol by distillation. The reported yield is 84.4%.

-

Synthesis of this compound

Experimental Protocol: Tosylation of 2,2-Difluoroethanol

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (1.5 to 2 equivalents) to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at 0°C for a few hours and then let it warm to room temperature overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflows and Diagrams

The synthesis of this compound can be visualized as a two-stage process, starting from the synthesis of its alcohol precursor.

References

- 1. This compound CAS#: 135206-84-7 [amp.chemicalbook.com]

- 2. This compound | 135206-84-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

Theoretical Reactivity of 2,2-Difluoroethyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical examination of the reactivity of 2,2-difluoroethyl p-toluenesulfonate. Drawing upon established principles of organic chemistry and computational analysis of analogous fluoroalkyl sulfonates, this document outlines predicted reaction pathways, influencing factors, and the computational methodologies required for their detailed investigation.

Introduction to this compound and its Reactivity

This compound, also known as a tosylate, is an organic compound of interest in synthetic chemistry, particularly in the introduction of the 2,2-difluoroethyl group into molecules. The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions. The presence of two fluorine atoms on the carbon adjacent to the tosylate-bearing carbon significantly influences the molecule's electronic properties and, consequently, its reactivity.

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base.[1] To improve their leaving group ability, alcohols can be converted to tosylates.[1][2] This conversion is achieved by reacting the alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine.[2] The resulting tosylate group is a much better leaving group, facilitating substitution and elimination reactions.[1]

Proposed Reaction Mechanisms

The reactivity of this compound is expected to be dominated by nucleophilic substitution (SN2) and elimination (E2) pathways. The relative contribution of each pathway will be highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution (SN2)

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the tosylate group, leading to an inversion of stereochemistry if the carbon is chiral.

Key Influencing Factors:

-

Steric Hindrance: The primary carbon bearing the tosylate group is not highly sterically hindered, which generally favors the SN2 mechanism.

-

Electronic Effects of Fluorine: The two fluorine atoms on the adjacent carbon are strongly electron-withdrawing. This inductive effect will polarize the C-O bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophile Strength: Strong, unhindered nucleophiles will favor the SN2 pathway.

Elimination (E2)

The E2 mechanism involves the abstraction of a proton by a base from the carbon adjacent to the one with the leaving group, occurring in a concerted fashion with the departure of the tosylate.

Key Influencing Factors:

-

Basicity of the Reagent: Strong, sterically hindered bases will favor the E2 pathway.

-

Acidity of α-Protons: The electron-withdrawing fluorine atoms will increase the acidity of the protons on the same carbon (the α-protons), making them more susceptible to abstraction by a base.

-

Solvent: Aprotic polar solvents can favor E2 reactions.

Below is a diagram illustrating the competing SN2 and E2 pathways for this compound.

References

potential applications of 2,2-Difluoroethyl p-toluenesulfonate in medicinal chemistry

An In-depth Technical Guide to the Applications of 2,2-Difluoroethyl p-Toluenesulfonate in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The 2,2-difluoroethyl moiety (-CH₂CF₂H) is of particular interest as it acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of alcohol or thiol groups. This compound (tosylate) has emerged as a key reagent for introducing this valuable functional group. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in drug discovery and development.

Introduction: The Role of the Difluoroethyl Group

This compound, also known as 2,2-difluoroethyl tosylate, is an alkylating agent used to transfer the 2,2-difluoroethyl group to a nucleophilic substrate. The tosylate functional group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of heteroatom (O, N, S) and carbon nucleophiles.

The value of this reagent lies in the unique properties conferred by the difluoroethyl group:

-

Metabolic Stability: The high strength of the carbon-fluorine bond often blocks sites of oxidative metabolism, increasing the half-life and bioavailability of a drug candidate.

-

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, leading to more favorable interactions with protein targets. The CF₂H group can act as a hydrogen bond donor, enhancing target affinity and specificity.[1]

-

Physicochemical Modulation: Fluorine substitution can influence lipophilicity and pKa, which are critical for membrane permeability and solubility.[2]

-

Bioisosterism: The difluoroethyl group serves as a stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores often susceptible to metabolism.[1]

Core Applications in Medicinal Chemistry

General Difluoroethylating Agent

The primary application of this compound is in the nucleophilic substitution reaction to form ethers, amines, thioethers, and C-C bonds. This "late-stage functionalization" allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon of the ethyl group, displacing the stable tosylate anion.

Synthesis of Radiolabeled Compounds for PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for drug development and clinical diagnostics.[3] It relies on tracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled tosylates is a well-established method for introducing fluoroalkyl groups into molecules of interest.[3][4] A rapid and efficient protocol for the radiosynthesis of 2-[¹⁸F]-fluoro-2,2-difluoroethyl tosylate has been described, highlighting the potential of this reagent in developing novel PET tracers for imaging various biological processes, including those relevant to dementia.[5]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 135206-84-7 | [2] |

| Synonyms | 2,2-Difluoroethyl tosylate, 2,2-Difluoroethyl 4-methylbenzenesulfonate | [2] |

| Molecular Formula | C₉H₁₀F₂O₃S | [2] |

| Molecular Weight | 236.24 g/mol | [2] |

| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Hazard Codes | Xi (Irritant) | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound. These are representative protocols based on established chemical principles for tosylate synthesis and nucleophilic substitution reactions.

Synthesis of this compound

This protocol describes the tosylation of 2,2-difluoroethanol. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

-

Materials:

-

2,2-Difluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 1 M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

General Protocol for O-Difluoroethylation of a Phenol

This procedure details the Sₙ2 reaction between a phenol and this compound to form an aryl difluoromethyl ether.

-

Materials:

-

Substituted Phenol (1.0 eq.)

-

This compound (1.2 eq.)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq.)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Deionized water

-

Brine

-

-

Procedure:

-

To a solution of the phenol (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired aryl 2,2-difluoroethyl ether.

-

Radiosynthesis of 2-[¹⁸F]-Fluoro-2,2-difluoroethyl Tosylate

This protocol is based on the direct nucleophilic radiosynthesis of trifluoroalkyl tosylates and provides a pathway for producing the ¹⁸F-labeled reagent for PET applications.[5]

-

Materials:

-

Aqueous [¹⁸F]fluoride (produced via cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

2,2-Difluorovinyl tosylate precursor

-

Acetonitrile (anhydrous)

-

Automated radiosynthesis module or shielded hot cell

-

HPLC for purification

-

-

Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

-

Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

-

Add a solution of the 2,2-difluorovinyl tosylate precursor in anhydrous acetonitrile to the dried complex.

-

Heat the reaction vessel at a specified temperature (e.g., 100-120 °C) for a short duration (5-10 minutes).

-

Cool the reaction mixture and purify via semi-preparative HPLC to isolate the 2-[¹⁸F]-fluoro-2,2-difluoroethyl tosylate.

-

The purified product can then be used immediately for subsequent radiolabeling of a target molecule.

-

Quantitative Data from Representative Reactions

While specific yield data for this compound is sparse in the literature, data from highly analogous reactions provide a strong indication of expected efficiency. The following table summarizes conditions and outcomes for relevant transformations.

| Reaction Type | Substrate / Reagent | Base / Conditions | Product | Yield | Reference (Analogous) |

| C-Alkylation (Trifluoro-analog) | Diethyl malonate / 2,2,2-Trifluoroethyl tosylate | Sodium methoxide / Methanol, 65 °C | 2-(2,2,2-Trifluoroethyl)diethyl malonate | 96.3% | [6] |

| O-Alkylation (Trifluoro-analog) | 4'-Hydroxyacetophenone / 2,2,2-Trifluoroethyl tosylate | Sodium hydride / DMF, 130 °C | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 87% | |

| Radiosynthesis (Monofluoro-analog) | 1,2-Ethylene ditosylate / [¹⁸F]Fluoride | K₂CO₃, K₂₂₂ / Acetonitrile, 70-130 °C, 3-15 min | 2-[¹⁸F]Fluoroethyl tosylate | 2-85% | [3][7] |

| Radiosynthesis (Difluoro-analog) | 2,2-Difluorovinyl tosylate / [¹⁸F]Fluoride | N/A (Good yields reported) | 2-[¹⁸F]-Fluoro-2,2-difluoroethyl tosylate | N/A | [5] |

Mandatory Visualizations

The following diagrams illustrate key synthesis and application workflows.

Caption: Synthesis of this compound.

Caption: General workflow for Sₙ2 difluoroethylation.

Caption: Logical workflow for PET tracer precursor synthesis.

Conclusion

This compound is a valuable and versatile reagent for modern medicinal chemistry. It provides a reliable method for incorporating the 2,2-difluoroethyl group, a motif known to confer significant advantages in metabolic stability and target binding. Its utility extends from the systematic exploration of SAR in lead optimization programs to the potential synthesis of novel ¹⁸F-labeled radiotracers for PET imaging. The protocols and data presented in this guide offer a practical framework for researchers to leverage the strategic benefits of difluoroethylation in the pursuit of next-generation therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 135206-84-7 [chemicalbook.com]

- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. research.rug.nl [research.rug.nl]

Methodological & Application

Application Notes and Protocols for N-difluoroethylation using 2,2-Difluoroethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals